Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.
A single-chain polypeptide derived from bovine tissues consisting of 58 amino-acid residues. It is an inhibitor of proteolytic enzymes including CHYMOTRYPSIN; KALLIKREIN; PLASMIN; and TRYPSIN. It is used in the treatment of HEMORRHAGE associated with raised plasma concentrations of plasmin. It is also used to reduce blood loss and transfusion requirements in patients at high risk of major blood loss during and following open heart surgery with EXTRACORPOREAL CIRCULATION. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Antilysin
CAS No.: 9087-70-1
Cat. No.: VC21538110
Molecular Formula: C284H432N84O79S7
Molecular Weight: 6511 g/mol
Purity: >99%
* For research use only. Not for human or veterinary use.

CAS No. | 9087-70-1 |
---|---|
Molecular Formula | C284H432N84O79S7 |
Molecular Weight | 6511 g/mol |
IUPAC Name | (3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1 |
Standard InChI Key | ZPNFWUPYTFPOJU-VTZMWSDISA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
Appearance | Lyophilized solid powder |
Boiling Point | N/A |
Colorform | Clear, colorless |
Melting Point | >100 °C |
Biochemical Properties and Structure
Molecular Characteristics
Antilysin is characterized as a complex protein compound that plays a crucial role in neutralizing the effects of lysin, a toxin produced by certain bacteria . Its structure includes multiple stabilizing features that contribute to its remarkable thermostability and functionality across various biological environments. While precise structural analyses using modern techniques remain limited in the available literature, historical research has established several key properties.
The molecular mechanisms underlying antilysin's function involve direct binding to target molecules, effectively inhibiting their harmful effects. This binding process represents a specific form of antitoxin activity that protects host cells and tissues from bacterial damage through a lock-and-key type interaction with toxic compounds .
Thermostability
One of the most notable characteristics of antilysin is its exceptional thermostability, which distinguishes it from many other protein compounds found in blood serum. Historical research has demonstrated that antilysin remains active even after exposure to temperatures as high as 90°C, though interestingly, serum heated to this temperature shows less antilytic activity than serum heated to 70°C .
When extracted and purified, antilysin in solution remains unaffected by exposure to 100°C for one hour and experiences only slight reduction in activity after two hours . More significant reductions in protective power occur only at temperatures between 135°C and 150°C . This remarkable heat resistance is unusual for protein compounds and suggests specialized structural features that prevent thermal denaturation.
Dried preparations containing antilysin display even greater thermal resistance. Serum and corpuscles, when first dried, may be heated to 150°C without losing the protective principle, which persists in such heated products for at least two years . This property has significant implications for potential applications requiring heat-stable biological compounds.
Table 1 below summarizes the thermostability properties of antilysin based on historical research findings:
Temperature Condition | Duration | Effect on Antilysin Activity |
---|---|---|
56°C (Serum heating) | Standard inactivation time | Partial liberation, neutralizes native complement |
70°C (Serum heating) | Standard heating time | Maximum antilytic activity observed |
90°C (Serum heating) | Standard heating time | Reduced antilytic activity compared to 70°C |
100°C (Purified in solution) | 1 hour | No significant reduction in activity |
100°C (Purified in solution) | 2 hours | Slight reduction in activity |
135-150°C (Purified in solution) | Standard heating time | Marked reduction in protective power |
150°C (Dried serum/corpuscles) | Standard heating time | Protective principle retained for at least 2 years |
Biological Functions
Neutralization of Bacterial Lysins
The primary biological function of antilysin is to neutralize lysins, which are toxic compounds produced by certain bacteria . This neutralization mechanism represents a specific protective response against bacterial infection and toxicity. By binding directly to lysin molecules, antilysin effectively inhibits their harmful effects on host cells, preventing cell lysis and tissue damage .
This neutralizing activity illustrates the principle of toxin-antitoxin interactions that form an important component of the body's defense mechanisms. The specificity of this interaction suggests a highly evolved molecular recognition system that targets potentially harmful bacterial products while leaving beneficial compounds unaffected. Understanding this selectivity provides insights into natural defense mechanisms and potential applications in developing therapeutic approaches.
Inhibition of Complement-Mediated Hemolysis
Beyond its direct neutralization of bacterial lysins, antilysin plays a significant role in modulating immune responses through its interaction with the complement system. Research has shown that antilysin inhibits serum hemolysis by interfering with the action of complement, a complex system of plasma proteins that forms part of the immune response .
This inhibitory effect is non-specific in character, affecting both native and alien complements . When blood serum is heated to approximately 56°C, antilysin is partially liberated, which appears to neutralize the action of native complement. Further heating increases the release of antilysin, resulting in excess amounts capable of interfering with additional native or alien complements .
The relationship between antilysin and complement regulation reveals the complex nature of immune system modulation. This dual functionality—neutralizing bacterial toxins while also regulating complement activity—suggests that antilysin serves as a multifunctional component of immunity with potentially diverse applications in understanding and treating immune-related conditions.
Experimental Characterization and Research Findings
Temperature-Dependent Activity
Extensive research on the temperature-dependent properties of antilysin revealed intriguing patterns in its activity. One notable observation was that serum heated to 90°C exhibits less antilytic activity than serum heated to 70°C . This phenomenon has been attributed to either:
-
The formation of new, more stable compounds that prevent antilysin's action, or
-
More probably, the liberation from the serum of a second group of principles that are themselves hemolytic directly, or indirectly by increasing the power of serum hemolysins (termed "auxilysins") .
This second action tends to mask and suppress the inhibitory influences of antilysin, resulting in the observed decrease in antilytic activity at higher temperatures. This finding highlights the complex interactions between various serum components and their differential responses to temperature changes, providing insights into the biochemical dynamics of these systems.
Dual Mechanisms of Action
Experimental studies have demonstrated that antilysin inhibits serum hemolysis through two distinct mechanisms:
-
Direct neutralization of complement
-
Indirect protection through increasing corpuscular resistance after absorption
This dual action enhances the protective efficacy of antilysin and illustrates the multifaceted nature of immune defense mechanisms. The ability of antilysin to function through different pathways suggests a versatile role in immune protection that may have evolved to provide redundant defense strategies against bacterial threats.
Comparative Analysis with Related Compounds
Relationship to Other Antitoxins
Antilysin represents one example within the broader category of antitoxins, which constitute an important class of defensive proteins. While all antitoxins share the general function of neutralizing toxic compounds, they exhibit significant diversity in their specific targets, mechanisms of action, and physical properties.
Compared to other antitoxins, antilysin displays distinctive characteristics, particularly its exceptional thermostability and dual functionality in both toxin neutralization and complement regulation. These properties distinguish it from many other antitoxins and suggest specialized evolutionary adaptations to its particular biological role.
Form of Antilysin | Primary Function | Secondary Effects |
---|---|---|
Native in serum (unheated) | Minimal activity due to bound state | None observed |
Partially liberated (56°C heating) | Neutralization of native complement | Serum inactivation |
Fully liberated (70°C heating) | Maximum inhibition of complement activity | Interference with additional complements |
Extracted "Protectin" | Direct neutralization of complement | Increased corpuscular resistance after absorption |
Current Understanding and Future Research Directions
Integration with Modern Immunology
While historical research provided foundational knowledge about antilysin, contemporary immunological frameworks offer new perspectives for understanding its functions. Modern concepts of innate immunity, pattern recognition, and immunomodulation provide context for interpreting the observed properties of antilysin.
The ability of antilysin to inhibit complement activity, for instance, can now be understood within the broader framework of complement regulation, which involves numerous factors that fine-tune this powerful immune effector system. Similarly, its role in neutralizing bacterial toxins connects to our current understanding of host-pathogen interactions and evolutionary arms races.
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